2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-27(2)13-18-22(19(32)14-27)23(16-11-20(34-4)24(36-6)21(12-16)35-5)31-26(28-18)29-25(30-31)15-8-7-9-17(10-15)33-3/h7-12,23H,13-14H2,1-6H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOHGKJJNLVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)OC)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 3-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to the target molecule exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoloquinazolinones have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells .
- The mechanism of action is believed to involve the inhibition of tubulin polymerization and disruption of mitotic processes.
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Some studies suggest that compounds in this class may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases due to their ability to modulate oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
- Study Design : A series of analogs were synthesized and tested for their cytotoxic effects on human breast cancer cell lines (MCF-7).
- Findings : One derivative showed an IC50 of 8 nM, indicating strong activity. The study concluded that modifications to the methoxy groups significantly enhance anticancer properties .
Case Study 2: Antimicrobial Activity
- Study Design : A set of synthesized triazoloquinazolinones was evaluated against standard microbial strains.
- Findings : Several compounds demonstrated minimum inhibitory concentration (MIC) values below 10 µg/mL against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted the importance of methoxy substitutions for potency .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters with structurally related triazoloquinazolinones:
*Estimated based on structural similarity to .
Key Observations :
- The target compound’s 3,4,5-trimethoxyphenyl group increases molecular weight and logP compared to analogs with simpler aryl substituents, suggesting enhanced membrane permeability but reduced aqueous solubility .
- The diethylamino group in lowers logP (3.57 vs. estimated 3.8 for the target) but increases polar surface area, indicating divergent pharmacokinetic profiles.
Biological Activity
The compound 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic derivative belonging to the class of triazoloquinazolines. This class has garnered attention due to its potential biological activities including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines.
- Case Study 1 : A study evaluated the antiproliferative effects of several derivatives against human cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound exhibited IC50 values in the low micromolar range (approximately 1-10 µM), indicating potent activity against these cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization and interference with microtubule dynamics. This is crucial for cancer cell division and growth .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains.
- Case Study 2 : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest its potential as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
Another aspect of biological activity includes its role as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.
- Research Findings : The compound was found to inhibit HDAC activity significantly (40-75% residual activity), leading to increased acetylation of histone proteins in treated cells. This epigenetic modulation can enhance gene expression associated with tumor suppression .
Data Table
The following table summarizes key biological activities and findings related to the compound:
| Activity | Cell Line/Bacteria | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 1-10 µM | Tubulin polymerization inhibition |
| Antiproliferative | MDA-MB-231 | 1-10 µM | Tubulin polymerization inhibition |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis disruption |
| Antimicrobial | Escherichia coli | 50 µg/mL | Cell wall synthesis disruption |
| HDAC Inhibition | Various cancer cell lines | Low micromolar | Histone acetylation |
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield?
Methodological Answer:
Key synthetic routes involve multi-step condensation and cyclization reactions. For example, using deep eutectic solvents (e.g., NGPU catalyst) can reduce reaction times (<2 hours) and improve yields (>85%) compared to traditional catalysts like H2SO4 (6–8 hours, ~70% yield) . Critical parameters include:
- Catalyst choice : NGPU enhances regioselectivity in triazoloquinazolinone formation.
- Temperature : Reactions performed at 80–100°C minimize side products.
- Solvent : Ethanol or DMF balances solubility and reactivity.
Validate purity via TLC and HPLC (≥95% purity threshold).
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
Combine 1H/13C NMR (DMSO-d6, 400 MHz) and IR spectroscopy to identify functional groups:
- 1H NMR : Aromatic protons (δ 7.43–8.20 ppm), methyl groups (δ 1.04–1.13 ppm), and carbonyl signals (C=O stretch at 1668–1782 cm⁻¹) confirm backbone integrity .
- XRD : For crystallinity assessment, SHELX refinement (R-factor <0.05) ensures accurate bond-length/angle determination .
Advanced: How can computational methods predict this compound’s bioactivity?
Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) with target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). Key steps:
- Ligand preparation : Optimize 3D geometry with Avogadro/Open Babel.
- Grid box : Center on the enzyme’s active site (e.g., heme group for cytochrome P450 targets).
- Validation : Compare binding energies (ΔG ≤ −8 kcal/mol) with known inhibitors (e.g., fluconazole). Experimental follow-up via in vitro antifungal assays (MIC ≤ 16 µg/mL) validates predictions .
Advanced: What experimental designs are robust for structure-activity relationship (SAR) studies?
Methodological Answer:
Adopt split-plot designs to evaluate substituent effects:
- Main plots : Vary methoxy groups (3,4,5-trimethoxy vs. 4-hydroxyphenyl).
- Subplots : Test alkylation (e.g., dimethyl vs. cyclohexylethyl groups).
Use ANOVA (α=0.05) to identify statistically significant bioactivity differences (e.g., IC50 values) . Include control compounds (e.g., triazolothiadiazines) to benchmark potency .
Advanced: How to assess environmental persistence and ecotoxicological risks?
Methodological Answer:
Follow OECD guidelines for physicochemical profiling:
- LogP : Determine via shake-flask/HPLC (logP >3 suggests bioaccumulation risk).
- Hydrolysis : Incubate at pH 4–9 (t1/2 >30 days indicates environmental persistence).
- Microcosm studies : Use soil/water systems to track degradation byproducts (LC-MS/MS). Integrate data into QSAR models (e.g., EPI Suite) for risk prioritization .
Advanced: What crystallographic strategies resolve conformational ambiguities?
Methodological Answer:
Employ single-crystal XRD with SHELXL refinement:
- Data collection : Use Mo-Kα radiation (λ=0.71073 Å) at 100 K.
- Twinned data : Apply HKLF 5 format for overlapping reflections.
- DFT calculations : Compare experimental bond lengths (e.g., C–N: 1.32–1.37 Å) with theoretical values (B3LYP/6-31G*) to validate tautomeric forms .
Advanced: How to resolve contradictions in catalytic efficiency reports?
Methodological Answer:
Conduct meta-analysis of catalyst performance:
- Variables : Compare NGPU vs. SiO2/Co(II) systems in triazoloindazole synthesis.
- Normalize data : Express yields per mmol catalyst loading (e.g., NGPU: 0.5 mmol, 85% vs. SiO2/Co(II): 1.2 mmol, 78%).
- Kinetic studies : Calculate turnover frequency (TOF) to isolate solvent/catalyst interactions .
Advanced: What mechanistic insights guide salt formation for enhanced solubility?
Methodological Answer:
Protonate the triazole nitrogen with HCl (2N) to form hydrochlorides. Monitor via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
